C10H15Cl2N5

Description

Chemical Identity:

The compound C₁₀H₁₅Cl₂N₅ is identified as 4-chloro-N-[[4-(1,1-dimethylethyl)phenyl]methyl]-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS: 1172461-39-0) . It belongs to the pyrazole-carboxamide class, characterized by a pyrazole ring substituted with chlorine, methyl, ethyl, and a tert-butyl benzyl carboxamide group.

Properties

IUPAC Name |

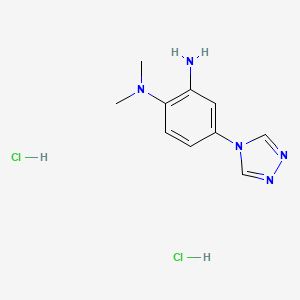

1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15;;/h3-7H,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFIAWCWBKNHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H15Cl2N5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile

Amination Reactions:

Cyclization Reactions: These reactions help in forming the ring structures that are part of the compound’s backbone.

Industrial Production Methods

On an industrial scale, the production of This compound may involve:

Batch Processing: This method allows for precise control over reaction conditions, ensuring high purity and yield.

Continuous Flow Chemistry: This modern technique enhances the efficiency and scalability of the synthesis process, reducing production costs and time.

Chemical Reactions Analysis

Types of Reactions

C10H15Cl2N5: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: This reaction involves the replacement of one atom or group by another. Halogenation reactions, for instance, can introduce or replace chlorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents like dichloromethane, ethanol, and acetone are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

C10H15Cl2N5: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C10H15Cl2N5 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may:

Inhibit Enzyme Activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.

Modulate Receptor Function: By interacting with cell surface receptors, it can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 276.16–276.17 g/mol

- Purity : ≥95%

- Applications : Serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in kinase inhibitor development due to its structural rigidity and hydrogen-bonding capabilities .

Comparison with Similar Compounds

Two compounds are selected for comparison: one with the same molecular formula but distinct structure and another with structural/functional similarity.

Compound 1: 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride (C₁₀H₁₅Cl₂N₅, CAS: 853680-06-5)

Structural Comparison:

- Shared Formula : Both compounds have the same molecular formula (C₁₀H₁₅Cl₂N₅) but differ in substitution patterns.

- Core Structure :

Property Differences:

Impact of Molecular Weight :

Despite identical molecular weights, the structural divergence leads to distinct pharmacokinetic profiles. The pyrazole derivative exhibits higher membrane permeability (logP ~3.5), whereas Compound 1’s polar piperazine group reduces BBB penetration .

Compound 2: 6-Bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂, CAS: 7254-19-5)

Functional Comparison:

Property Differences:

| Property | C₁₀H₁₅Cl₂N₅ (Main) | Compound 2 |

|---|---|---|

| Molecular Weight | 276.17 | 240.05 |

| Solubility | 0.052 mg/mL (organic) | 0.052 mg/mL (aqueous) |

| Bioactivity | Kinase inhibition | CYP1A2 enzyme inhibition |

Research Implications

- Structural Isomerism : Identical formulas but divergent structures (e.g., Compound 1) highlight the role of substitution patterns in bioactivity .

- Halogen Effects : Chlorine vs. bromine substitution alters toxicity and metabolic pathways, critical for drug design .

References (APA Style):

CymitQuimica. (2025). 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. Product Catalog.

PubChem. (2024). 6-Bromo-1H-indole-2-carboxylic acid (CID 252137). Retrieved from https://pubchem.ncbi.nlm.nih.gov .

Chemical Database. (2025). 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine dihydrochloride. CAS 853680-06-4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.